molecular formula C15H15N5O3 B3018845 N-benzyl-2-(3-methyl-2,6-dioxopurin-7-yl)acetamide CAS No. 836664-58-5

N-benzyl-2-(3-methyl-2,6-dioxopurin-7-yl)acetamide

Cat. No.: B3018845
CAS No.: 836664-58-5
M. Wt: 313.317
InChI Key: QCDXCYSNJHJLAP-UHFFFAOYSA-N
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Description

N-benzyl-2-(3-methyl-2,6-dioxopurin-7-yl)acetamide is a chemical compound with the molecular formula C15H15N5O3. It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry.

Preparation Methods

The synthesis of N-benzyl-2-(3-methyl-2,6-dioxopurin-7-yl)acetamide typically involves the reaction of a purine derivative with benzylamine under specific conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-benzyl-2-(3-methyl-2,6-dioxopurin-7-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound. Common reagents for these reactions include halides and alkoxides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-benzyl-2-(3-methyl-2,6-dioxopurin-7-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in purine metabolism and its potential effects on biological systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting purine-related pathways.

    Industry: It may be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-benzyl-2-(3-methyl-2,6-dioxopurin-7-yl)acetamide involves its interaction with specific molecular targets and pathways. As a purine derivative, it may interact with enzymes involved in purine metabolism, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific pathways and targets involved.

Comparison with Similar Compounds

N-benzyl-2-(3-methyl-2,6-dioxopurin-7-yl)acetamide can be compared with other purine derivatives, such as:

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Guanine: Another purine base present in nucleic acids.

    Caffeine: A stimulant that is also a purine derivative.

What sets this compound apart is its specific structure, which includes a benzyl group and an acetamide moiety. This unique structure may confer distinct chemical and biological properties, making it valuable for specific research applications .

Properties

IUPAC Name

N-benzyl-2-(3-methyl-2,6-dioxopurin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c1-19-13-12(14(22)18-15(19)23)20(9-17-13)8-11(21)16-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,16,21)(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDXCYSNJHJLAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C=N2)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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